molecular formula C54H84N10O12S B12376803 Sucantomotide

Sucantomotide

Cat. No.: B12376803
M. Wt: 1097.4 g/mol
InChI Key: DGQROMTVYDAXAP-YTAGXALCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sucantomotide involves peptide synthesis techniques, which typically include solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

    Deprotection: Protective groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Sucantomotide can undergo various chemical reactions, including:

    Oxidation: Oxidation of methionine residues to methionine sulfoxide.

    Reduction: Reduction of disulfide bonds to thiols.

    Substitution: Substitution reactions involving amino acid side chains.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.

    Substitution: Nucleophilic reagents like sodium azide (NaN₃) or thiol-containing compounds.

Major Products Formed

    Oxidation: Methionine sulfoxide derivatives.

    Reduction: Free thiol groups from disulfide bonds.

    Substitution: Modified peptide chains with altered side chains.

Scientific Research Applications

Sucantomotide has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in immune system activation and cancer immunotherapy.

    Medicine: Explored as a potential therapeutic agent for cancer treatment through active immunization.

    Industry: Utilized in the development of peptide-based drugs and vaccines.

Mechanism of Action

Sucantomotide exerts its effects by stimulating the immune system to recognize and attack cancer cells. The mechanism involves:

    Molecular Targets: this compound targets specific antigens on cancer cells, leading to their recognition by immune cells.

    Pathways Involved: Activation of T-cells and other immune pathways, resulting in the destruction of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Peptide-based Vaccines: Other peptide-based vaccines like Melanoma Antigen Peptide (MAGE) and Human Papillomavirus (HPV) peptides.

    Immunological Agents: Compounds like Keytruda (pembrolizumab) and Opdivo (nivolumab) which also stimulate the immune system.

Uniqueness

Sucantomotide is unique in its specific sequence and structure, which allows it to target particular cancer antigens effectively. Its ability to induce a strong immune response makes it a promising candidate for cancer immunotherapy.

Properties

Molecular Formula

C54H84N10O12S

Molecular Weight

1097.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C54H84N10O12S/c1-32(2)26-41(61-51(72)40(23-25-77-7)59-47(68)37(56)29-35-16-10-8-11-17-35)48(69)57-31-45(65)58-39(21-22-46(66)67)50(71)63-43(30-36-18-12-9-13-19-36)53(74)62-42(27-33(3)4)52(73)60-38(20-14-15-24-55)49(70)64-44(54(75)76)28-34(5)6/h8-13,16-19,32-34,37-44H,14-15,20-31,55-56H2,1-7H3,(H,57,69)(H,58,65)(H,59,68)(H,60,73)(H,61,72)(H,62,74)(H,63,71)(H,64,70)(H,66,67)(H,75,76)/t37-,38-,39-,40-,41-,42-,43-,44-/m0/s1

InChI Key

DGQROMTVYDAXAP-YTAGXALCSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=CC=C2)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)N

Origin of Product

United States

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